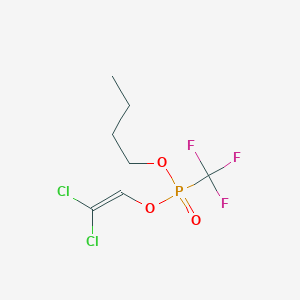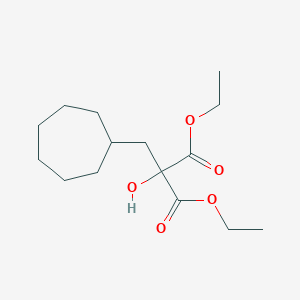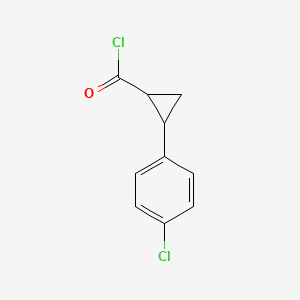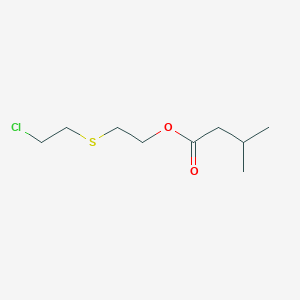![molecular formula C17H12O3S B14371709 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-14-9](/img/structure/B14371709.png)
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H12O2S This compound is known for its unique structure, which includes an indene-1,3-dione core substituted with a methanesulfinylphenyl group
Métodos De Preparación
The synthesis of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfinyl)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including biosensing, bioactivity, and photopolymerization.
2-{[4-(Dimethylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A compound with similar structural features but different electronic properties, used in the development of nonlinear optical materials.
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A related compound with a sulfonyl group instead of a sulfinyl group, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90105-14-9 |
|---|---|
Fórmula molecular |
C17H12O3S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-[(4-methylsulfinylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H12O3S/c1-21(20)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 |
Clave InChI |
PFSADXRICDOTAC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)



![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)



![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)

